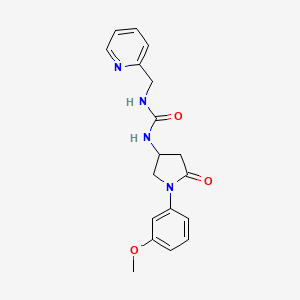
2-Bromo-6-methylphenyl trifluoromethanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Bromo-6-methylphenyl trifluoromethanesulphonate typically involves the reaction of 2-Bromo-6-methylphenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
2-Bromo-6-methylphenyl trifluoromethanesulphonate undergoes various chemical reactions, including:
Scientific Research Applications
2-Bromo-6-methylphenyl trifluoromethanesulphonate has a wide range of applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of new materials with specific properties, such as polymers and nanomaterials.
Medicinal Chemistry: Researchers use this compound to develop new drugs and study their mechanisms of action.
Mechanism of Action
The mechanism of action of 2-Bromo-6-methylphenyl trifluoromethanesulphonate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulphonate group is a good leaving group, making the compound highly reactive towards nucleophiles . This reactivity is exploited in cross-coupling reactions and other synthetic transformations .
Comparison with Similar Compounds
2-Bromo-6-methylphenyl trifluoromethanesulphonate can be compared to other similar compounds such as:
2-Bromo-6-methylphenyl triflate: This compound is similar in structure but has a triflate group instead of a trifluoromethanesulphonate group.
2-Bromo-6-methylphenyl sulfonate: This compound has a sulfonate group instead of a trifluoromethanesulphonate group.
2-Bromo-6-methylphenyl methanesulphonate: This compound has a methanesulphonate group instead of a trifluoromethanesulphonate group.
The uniqueness of this compound lies in its trifluoromethanesulphonate group, which imparts higher reactivity and stability compared to other sulphonate groups .
Properties
IUPAC Name |
(2-bromo-6-methylphenyl) trifluoromethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O3S/c1-5-3-2-4-6(9)7(5)15-16(13,14)8(10,11)12/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZZDWXQFJBDKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)OS(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-fluoropyridin-4-yl)methanone](/img/structure/B2358941.png)


![N-[4-(diethylsulfamoyl)phenyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide](/img/structure/B2358948.png)
![1-{3-[(4-fluorophenyl)amino]-3-oxopropyl}-N-(2-methoxyphenyl)-1H-benzimidazole-5-carboxamide](/img/structure/B2358949.png)
![(E)-3-(5-chlorothiophen-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2358951.png)
![2-chloro-N-[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-3-yl]pyridine-4-carboxamide](/img/structure/B2358952.png)

![2-[3,5-Dihydroxy-2-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2358956.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4,4-bis(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B2358958.png)
![2-Methyl-2-{[(5-methyl-2-thienyl)methyl]amino}-1-propanol hydrochloride](/img/new.no-structure.jpg)
![5-((2,6-Dimethylmorpholino)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2358960.png)
![2-{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine](/img/structure/B2358961.png)
